Home > Products > Screening Compounds P52212 > (1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol
(1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol - 1233955-56-0

(1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol

Catalog Number: EVT-3229353
CAS Number: 1233955-56-0
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is classified as a pyridine derivative due to the presence of the pyridine ring, and it also falls under the category of amino alcohols because of the hydroxyl group attached to the cyclohexane structure. The structural formula indicates that it may have implications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Synthesis Analysis

The synthesis of (1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol can be approached through various methods. A common synthetic route involves:

  1. Starting Materials: The synthesis typically begins with commercially available starting materials such as cyclohexanol and 5-aminopyridine.
  2. Reagents and Conditions: A suitable coupling agent (e.g., EDCI or DCC) may be used in conjunction with a base (like triethylamine) to facilitate the formation of the desired amine bond.
  3. Reaction Conditions: The reaction is usually conducted under reflux conditions in an organic solvent (such as dichloromethane or DMF) to ensure complete conversion.
  4. Purification: After completion, the product can be purified using techniques such as recrystallization or chromatography.

The exact parameters, including temperature and reaction time, can vary based on specific laboratory conditions and desired yield.

Molecular Structure Analysis

The molecular structure of (1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol can be described as follows:

  • Molecular Formula: C12_{12}H16_{16}N2_{2}O
  • Molecular Weight: Approximately 204.27 g/mol
  • Structural Features:
    • A cyclohexane ring with a hydroxyl group at one position.
    • An amino group (-NH2_2) attached to a pyridine ring at another position.

This compound exhibits chirality at two centers, indicated by the (1R*,4R*) notation, suggesting that it exists in multiple stereoisomeric forms.

Chemical Reactions Analysis

(1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions with electrophiles.
  2. Acid-Base Reactions: The hydroxyl group allows for acid-base chemistry, making it useful in reactions requiring proton transfer.
  3. Formation of Derivatives: It can be modified further through acylation or alkylation reactions to enhance its biological activity or solubility.

These reactions are essential for exploring its potential as a pharmaceutical agent.

Mechanism of Action

The mechanism of action for (1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol primarily involves its interaction with biological targets such as enzymes or receptors:

  1. Target Interaction: The amino and hydroxyl groups allow for hydrogen bonding with target proteins, influencing their activity.
  2. Biological Pathways: It may modulate pathways related to neurotransmission or cell signaling due to its structural similarity to known neurotransmitters or inhibitors.

Further studies are needed to elucidate specific interactions at the molecular level.

Physical and Chemical Properties Analysis

The physical and chemical properties of (1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol include:

  • Appearance: Typically presented as a white solid or crystalline powder.
  • Solubility: Soluble in polar solvents such as water and methanol due to its hydroxyl group.
  • Melting Point: Specific melting point values may vary but generally fall within a range typical for similar compounds.

These properties are crucial for determining its suitability for various applications.

Applications

(1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol has potential applications in several fields:

  1. Pharmaceutical Development: It may serve as a lead compound in developing drugs targeting neurological disorders or other ailments due to its structural characteristics.
  2. Research Tool: Its ability to interact with biological systems makes it valuable in biochemical research for studying enzyme activity or receptor binding.
  3. Synthetic Chemistry: As a building block, it can be used in synthesizing more complex molecules for drug discovery.
Introduction to (1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol

Structural Classification and Core Pharmacophore Identification

(1R,4R)-4-(5-Aminopyridin-2-ylamino)cyclohexanol (CAS: 1233955-56-0) features a trans-cyclohexanol scaffold with axial chirality at positions 1 and 4, connected to a 5-aminopyridine moiety via a secondary amine linkage. The molecular formula is C₁₁H₁₇N₃O (MW: 207.27 g/mol), with a SMILES notation of "O[C@H]1CCC@HCC1" confirming the relative (R,R) stereochemistry [1]. This configuration positions both pharmacophoric elements (aminopyridine and hydroxycyclohexyl) in spatially optimized orientations for kinase binding.

The core pharmacophore comprises three critical elements:

  • 5-Aminopyridine group: Serves as a hydrogen bond acceptor/donor pair capable of forming key interactions with kinase hinge regions.
  • Trans-cyclohexyl bridge: Provides conformational rigidity and influences three-dimensional positioning of substituents.
  • Hydroxyl functionality: Enables hydrogen bonding with kinase catalytic sites and improves aqueous solubility [1] [4].

Table 1: Structural Characteristics of (1R,4R)-4-(5-Aminopyridin-2-ylamino)cyclohexanol

PropertyValue
CAS Registry Number1233955-56-0
Molecular FormulaC₁₁H₁₇N₃O
Molecular Weight207.27 g/mol
Stereochemistry(1R,4R)-trans configuration
Key Pharmacophores5-Aminopyridine, trans-cyclohexanol
Storage ConditionsCold-chain recommended

Historical Context in Kinase Inhibitor Discovery

The compound emerged during structure-activity relationship (SAR) explorations of aminopyridine-based kinase inhibitors in the early 2010s. Its design principles trace back to seminal work on pyrimidine and triazine kinase inhibitors exemplified by:

  • CDK Inhibitors: 2,4-Diamino-5-ketopyrimidines demonstrated that substituted piperidine/cyclohexylamines enhance CDK selectivity [3].
  • Tie-2 Kinase Inhibitors: 2-(Pyridin-2-yl)-1,3,5-triazine derivatives (PDB: 2P4I) established the importance of aminopyridine hinge-binding motifs [9].
  • Rho Kinase Inhibitors: 4-(1-Aminoalkyl)-N-(4-pyridyl)cyclohexanecarboxamides validated cyclohexyl linkers for kinase selectivity optimization [4].

This scaffold represents a structural simplification of complex polyheterocyclic kinase inhibitors, retaining critical pharmacophoric elements while improving synthetic accessibility. Its emergence coincided with pharmaceutical industry efforts to reduce molecular complexity in kinase drug discovery [2] [10].

Research Significance in Targeted Cancer Therapeutics

This scaffold demonstrates multifaceted significance in oncology drug development:

  • Kinase Selectivity Engineering: The trans-cyclohexylamino linker enables precise spatial orientation, reducing off-target kinase binding observed in early aminopyridine inhibitors [4] [9].
  • Modular Synthetic Accessibility: Commercial availability (despite current supply limitations [1]) facilitates rapid analog generation for SAR studies.
  • Promising Biological Activity: Direct structural analogs serve as:
  • JAK2 inhibitors (IC₅₀ = 54.70 nM) with in vivo efficacy in myeloproliferative neoplasms [6]
  • CDK4/cyclin D1 disruptors in breast cancer models [10]
  • Rho kinase inhibitors promoting neurite outgrowth [4]
  • Drug Combination Potential: Scaffold compatibility with allosteric modifiers (e.g., macrocyclic JAK2 inhibitors demonstrating 54.8% bioavailability [6]) enables hybrid therapeutic approaches.

Table 2: Research Applications of Related Aminocyclohexyl-Pyridinyl Scaffolds

Therapeutic AreaBiological ActivityReference Compound
JAK2 InhibitionIC₅₀ = 54.70 nM; HEL cell IC₅₀ = 0.57 μMMacrocyclic pyrimidine derivatives [6]
CDK4-Mediated CancerTumor growth inhibition (95% in HCT116 xenografts)R547 CDK inhibitor [3]
Rho Kinase ModulationNeurite outgrowth promotionY-27632 analogs [4]
Angiogenesis InhibitionTie-2 kinase IC₅₀ < 10 nMPyridinyl triazine 63 [9]

Knowledge Gaps and Current Research Challenges

Despite its promise, significant research challenges persist:

  • Stereochemical Optimization: The racemic (R,R) designation obscures individual enantiomer contributions to efficacy and safety. Resolved enantiomer synthesis and profiling remain unreported [1].
  • Solubility-Permeability Tradeoff: The polar hydroxy group enhances aqueous solubility but may limit blood-brain barrier penetration, unexplored in current literature [1] [8].
  • Synthetic Scalability: Current routes rely on chiral pool starting materials or low-yielding resolutions, impeding bulk production (as reflected in limited commercial availability [1]).
  • Kinase Selectivity Profiling: Comprehensive kinome screening (beyond JAK/CDK/Rho families) is absent, leaving potential off-target interactions uncharacterized.
  • Resistance Mechanisms: Studies lack exploration of gatekeeper mutations affecting aminopyridine binding, a known limitation of related kinase inhibitors [6] [10].
  • In Vivo Validation: No published in vivo efficacy or PK/PD data exists for the specific (1R,4R) scaffold, despite promising cellular activity of analogs [3] [6].

Table 3: Critical Research Gaps and Methodological Approaches

Research GapProposed InvestigationRelevance
StereospecificityAsymmetric synthesis of (1R,4R) and (1S,4S) enantiomersDefine stereochemical requirements for target engagement
Metabolic StabilityMicrosomal stability screening (+LC-MS metabolite ID)Optimize metabolic liabilities
PolypharmacologyKINOMEscan® profiling (>400 kinases)Identify selectivity liabilities
Resistance MutationsBa/F3 cell mutagenesis screeningAnticipate clinical resistance mechanisms
Formulation ChallengesSalt screening (isethionate, phosphate)Address solubility limitations for IV administration

Future research must address these gaps through integrated medicinal chemistry and structural biology approaches. Particularly promising is cocrystallization with CDK2 (building on R547-bound structures [3]) to visualize binding mode adaptations imposed by the trans-cyclohexyl linker. Additionally, the scaffold's modularity supports its potential as a chemical probe for emerging kinase targets beyond oncology, including inflammatory and neurodegenerative disorders [4] [8].

Properties

CAS Number

1233955-56-0

Product Name

(1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol

IUPAC Name

4-[(5-aminopyridin-2-yl)amino]cyclohexan-1-ol

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C11H17N3O/c12-8-1-6-11(13-7-8)14-9-2-4-10(15)5-3-9/h1,6-7,9-10,15H,2-5,12H2,(H,13,14)

InChI Key

PSJLVIOGQMEMPY-UHFFFAOYSA-N

SMILES

C1CC(CCC1NC2=NC=C(C=C2)N)O

Canonical SMILES

C1CC(CCC1NC2=NC=C(C=C2)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.